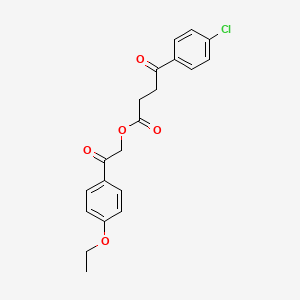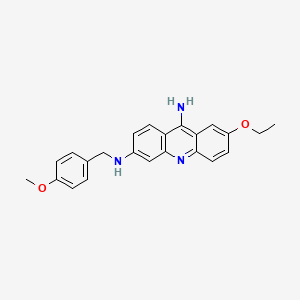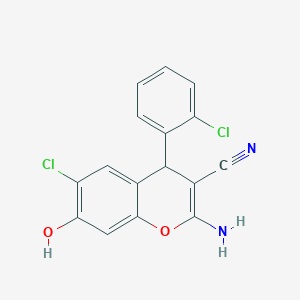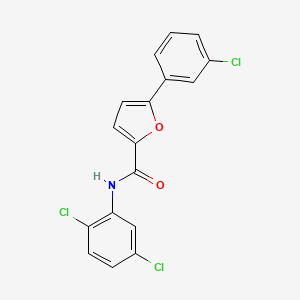
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that belongs to the class of oxoesters. It is commonly used in scientific research as a tool to study various biological and physiological processes.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective tool for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Another direction is to study its interactions with other enzymes and substrates to gain a better understanding of its mechanism of action. Additionally, research could focus on developing new synthesis methods for this compound to improve its purity and yield.
Synthesemethoden
The synthesis of 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate involves the reaction between ethyl 4-(4-chlorophenyl)-4-oxobutanoate and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction yields the desired product, which can be purified using various methods such as column chromatography, recrystallization, or distillation.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is widely used in scientific research as a tool to study various biological and physiological processes. It is commonly used in the field of pharmacology to investigate the mechanism of action of various drugs. It is also used in the field of biochemistry to study the interactions between enzymes and substrates.
Eigenschaften
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO5/c1-2-25-17-9-5-15(6-10-17)19(23)13-26-20(24)12-11-18(22)14-3-7-16(21)8-4-14/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJEFOGLGFJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluoro-4-{4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B4981625.png)
![1,3-dimethyl-7-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4981636.png)
![3-[4-(4-methoxyphenoxy)butyl]-2,4-pentanedione](/img/structure/B4981644.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4981651.png)

![8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline](/img/structure/B4981657.png)


![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
![1-(hydroxymethyl)-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4981683.png)
![4-chloro-N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4981697.png)
![3-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-pyrazinecarbonitrile](/img/structure/B4981707.png)

![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)